8-Chloro-6-iodoimidazo[1,2-a]pyrazine 8-Chloro-6-iodoimidazo[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 2227272-49-1
VCID: VC2903335
InChI: InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H
SMILES: C1=CN2C=C(N=C(C2=N1)Cl)I
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol

8-Chloro-6-iodoimidazo[1,2-a]pyrazine

CAS No.: 2227272-49-1

Cat. No.: VC2903335

Molecular Formula: C6H3ClIN3

Molecular Weight: 279.46 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-6-iodoimidazo[1,2-a]pyrazine - 2227272-49-1

Specification

CAS No. 2227272-49-1
Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
IUPAC Name 8-chloro-6-iodoimidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H
Standard InChI Key ZOUQDUQFRRRKOI-UHFFFAOYSA-N
SMILES C1=CN2C=C(N=C(C2=N1)Cl)I
Canonical SMILES C1=CN2C=C(N=C(C2=N1)Cl)I

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

8-Chloro-6-iodoimidazo[1,2-a]pyrazine is identified by the CAS number 2227272-49-1 and represents a dihalogenated derivative of the imidazo[1,2-a]pyrazine heterocyclic system. The compound features a bicyclic structure with chlorine substitution at the 8-position and iodine at the 6-position.

Structural and Physical Properties

The compound exhibits the following fundamental physical and chemical properties:

PropertyValue
Molecular FormulaC₆H₃ClIN₃
Molecular Weight279.46 g/mol
IUPAC Name8-chloro-6-iodoimidazo[1,2-a]pyrazine
Standard InChIInChI=1S/C6H3ClIN3/c7-5-6-9-1-2-11(6)3-4(8)10-5/h1-3H
Standard InChIKeyZOUQDUQFRRRKOI-UHFFFAOYSA-N
SMILESC1=CN2C=C(N=C(C2=N1)Cl)I
Physical AppearanceNot explicitly described in literature

The molecular structure comprises a fused ring system with an imidazole ring connected to a pyrazine ring, forming the imidazo[1,2-a]pyrazine core. The chlorine atom is positioned at carbon-8, while the iodine atom is attached to carbon-6 of this heterocyclic system.

Imidazopyrazine Chemistry Context

Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine scaffold represents an important heterocyclic system in medicinal chemistry and organic synthesis. This bicyclic framework, with its nitrogen-rich structure, offers versatile reactivity patterns and potential for developing biologically active compounds. The addition of halogen substituents, as in 8-Chloro-6-iodoimidazo[1,2-a]pyrazine, enhances its utility as an intermediate in various chemical transformations.

Related Halogenated Derivatives

While information specific to 8-Chloro-6-iodoimidazo[1,2-a]pyrazine is somewhat limited, related compounds such as 8-Chloro-3-iodoimidazo[1,2-a]pyrazine have demonstrated interesting biological activities. For instance, 8-Chloro-3-iodoimidazo[1,2-a]pyrazine exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential pharmaceutical applications for this class of compounds .

Synthesis Approaches

Halogenation Strategies

Looking at related compounds, we can infer potential synthesis routes for 8-Chloro-6-iodoimidazo[1,2-a]pyrazine:

Sequential Halogenation

Chemical Reactivity

General Reactivity Patterns

The imidazo[1,2-a]pyrazine scaffold demonstrates several characteristic reactivity patterns:

  • Electrophilic Addition: The electron-rich positions of the heterocyclic system can undergo electrophilic substitution reactions .

  • Nucleophilic Substitution: Halogen substituents, particularly at positions activated by the electronic effects of the heterocyclic system, can participate in nucleophilic aromatic substitution reactions .

  • Metalation: Certain positions of the imidazo[1,2-a]pyrazine core can undergo metalation reactions, enabling further functionalization .

Specific Reactivity of 8-Chloro-6-iodoimidazo[1,2-a]pyrazine

The presence of two different halogen atoms (chlorine and iodine) in 8-Chloro-6-iodoimidazo[1,2-a]pyrazine creates opportunities for selective functionalization:

  • Differential Reactivity: The carbon-iodine bond is generally more reactive in metal-catalyzed coupling reactions compared to carbon-chlorine bonds, potentially allowing selective transformations at the 6-position.

  • Cross-Coupling Reactions: As observed with related halogenated heterocycles, 8-Chloro-6-iodoimidazo[1,2-a]pyrazine can likely participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings .

  • Sequential Functionalization: The differential reactivity of the two halogen substituents enables sequential functionalization strategies, potentially allowing the synthesis of diversely substituted derivatives .

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